(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine can be achieved through several synthetic routes. One effective method involves the asymmetric reduction of 3’-(trifluoromethyl)acetophenone using recombinant E. coli whole cells that express carbonyl reductase. This biocatalytic process is enhanced by the addition of surfactants like Tween-20 and natural deep eutectic solvents (NADES) such as choline chloride and lysine .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of recombinant microorganisms and optimized reaction conditions ensures high yield and enantiomeric purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Scientific Research Applications
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of neuroprotective agents.
Mechanism of Action
The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.
α-(Trifluoromethyl)styrene: Utilized in the synthesis of fluorinated compounds.
Trifluoromethylketimines: Employed in the preparation of chiral amines .
Uniqueness
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine stands out due to its specific structural features, including the presence of both a trifluoromethyl group and an ethane-1,2-diamine moiety. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
InChI Key |
PZUVTQYOKUMPDY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N |
Origin of Product |
United States |
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